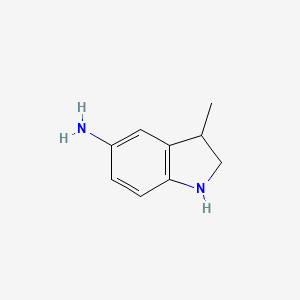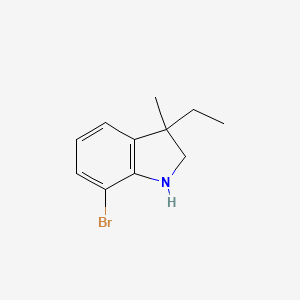
3-Methyl-2,3-dihydro-1H-indol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,3-dihydro-1H-indol-5-amine is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound features a fused ring system with an amine group, making it a versatile intermediate in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the most direct methods for synthesizing 3-Methyl-2,3-dihydro-1H-indol-5-amine involves the Tscherniac-Einhorn reaction. This reaction uses indoline and commercially available 2-(hydroxymethyl)isoindoline-1,3-dione as starting materials, with concentrated sulfuric acid as a catalyst . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired amine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The Tscherniac-Einhorn reaction could be adapted for industrial use with appropriate scaling and safety measures.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,3-dihydro-1H-indol-5-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form more saturated amine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted indole derivatives .
Scientific Research Applications
3-Methyl-2,3-dihydro-1H-indol-5-amine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and receptor binding.
Medicine: This compound is investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-2,3-dihydro-1H-indol-5-amine involves its interaction with various molecular targets. It can bind to receptor proteins, influencing cellular pathways and biological processes. For instance, it has been shown to interact with RCAR/PYR/PYL receptor proteins in plants, affecting hormone signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-indol-5-ylmethylamine: Similar in structure but lacks the methyl group at the 3-position.
Indoline: The parent compound without the amine group at the 5-position.
Indole: The fully aromatic version without the saturated ring.
Uniqueness
3-Methyl-2,3-dihydro-1H-indol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 3-position and the amine group at the 5-position makes it a valuable intermediate for synthesizing various biologically active compounds .
Properties
Molecular Formula |
C9H12N2 |
|---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
3-methyl-2,3-dihydro-1H-indol-5-amine |
InChI |
InChI=1S/C9H12N2/c1-6-5-11-9-3-2-7(10)4-8(6)9/h2-4,6,11H,5,10H2,1H3 |
InChI Key |
XKZZXYQEAYCMIM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C1C=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl[2-(pyrrolidin-3-yl)ethyl]amine](/img/structure/B15263071.png)



![tert-Butyl 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B15263092.png)

![3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B15263107.png)
![3-{[(2-Ethoxyethyl)amino]methyl}benzonitrile](/img/structure/B15263128.png)



![(2S)-2-amino-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B15263139.png)
![Tert-butyl N-[1-(chlorosulfonyl)propan-2-YL]carbamate](/img/structure/B15263148.png)

